

# Application Notes and Protocols for CRISPR-Cas9 Gene Knockout in Mammalian Cells

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a powerful and versatile tool for genome editing, enabling precise and efficient gene knockout in mammalian cells. This technology, derived from a bacterial adaptive immune system, allows for targeted DNA double-strand breaks (DSBs) guided by a single-guide RNA (sgRNA). The cell's natural, error-prone non-homologous end joining (NHEJ) repair mechanism often introduces insertions or deletions (indels) at the DSB site, leading to frameshift mutations and functional gene knockout.[1] This application note provides a comprehensive, step-by-step protocol for performing CRISPR-Cas9-mediated gene knockout in mammalian cells, from initial sgRNA design to final validation of protein ablation.

# **Experimental Workflow Overview**

The process of generating a knockout cell line using CRISPR-Cas9 can be broken down into five key stages: sgRNA design and synthesis, delivery of CRISPR components, selection and isolation of edited cells, and finally, validation of the gene knockout at both the genomic and protein levels.





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CRISPR-Cas9 Gene Knockout Workflow

# Phase 1: sgRNA Design and Vector Preparation sgRNA Design and Off-Target Prediction

The specificity and efficiency of CRISPR-Cas9 knockout are primarily determined by the sgRNA sequence. Several online tools are available to design optimal sgRNAs with high ontarget activity and minimal off-target effects.

#### Protocol:

- Select Target Region: Identify the target gene and choose a target site within an early exon to increase the likelihood of a frameshift mutation leading to a non-functional protein.
- Use Design Tools: Input the target sequence into a web-based sgRNA design tool such as CRISPOR, CHOPCHOP, or Cas-Designer.[2][3][4] These tools will identify potential 20nucleotide sgRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).
- Evaluate and Select sgRNAs: Choose 2-3 sgRNAs with high predicted on-target scores and low off-target scores.[5] The off-target score reflects the number and location of potential offtarget sites in the genome.

# sgRNA Cloning into CRISPR Vector

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Once designed, the sgRNA sequences need to be cloned into a vector that also expresses the Cas9 nuclease. All-in-one plasmids, such as pX458 (which includes a GFP marker for sorting) and lentiCRISPRv2 (which includes a puromycin resistance gene for selection), are commonly used.

Protocol (using Golden Gate Assembly):

- Oligo Synthesis: Synthesize two complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the chosen vector (e.g., BsmBI restriction sites for lentiCRISPRv2).[6][7][8]
- Oligo Annealing:
  - Resuspend the complementary oligos to a final concentration of 10 μM.
  - Mix 10 μl of each oligo with 10 μl of 5M NaCl and 10 μl of nuclease-free water.
  - Anneal in a thermocycler by heating to 95°C for 10 minutes, then ramping down to 25°C at a rate of 1°C/minute.[9]
- Vector Digestion: Digest the recipient CRISPR vector (e.g., lentiCRISPRv2) with the appropriate restriction enzyme (e.g., BsmBI) according to the manufacturer's protocol. Purify the linearized vector using a gel extraction kit.[10]
- Ligation:
  - Set up a ligation reaction with the linearized vector, the annealed oligo duplex, T4 DNA ligase, and ligase buffer.
  - Incubate at 16°C for 3-4 hours.[10]
- Transformation: Transform the ligation product into competent E. coli. Plate on appropriate antibiotic selection plates (e.g., ampicillin).
- Verification: Pick colonies, isolate plasmid DNA, and verify the correct insertion of the sgRNA sequence by Sanger sequencing.



# Phase 2: Delivery of CRISPR-Cas9 Components into **Mammalian Cells**

The choice of delivery method depends on the cell type, experimental goals (transient vs. stable knockout), and available equipment.

Delivery Method	Principle	Expression Duration	Efficiency	Key Advantages
Plasmid Transfection	Lipid-based reagents or electroporation to deliver a plasmid encoding Cas9 and sgRNA.	Days to weeks (transient)	Low to Medium	Simple, cost- effective.
Lentiviral Transduction	Lentiviral particles deliver Cas9 and sgRNA cassettes, which integrate into the host genome.	Long-term (stable)	High	Suitable for difficult-to-transfect cells and creating stable cell lines.
Ribonucleoprotei n (RNP) Electroporation	Pre-complexed Cas9 protein and synthetic sgRNA are delivered via electroporation.	Transient (hours)	High	"DNA-free" method reduces off-target effects. [12]

# **Protocol: Plasmid Transfection using Lipid-Based** Reagents

- Cell Seeding: Seed 1.5 x 10^5 to 2.5 x 10^5 cells per well in a 24-well plate the day before transfection to achieve 70-90% confluency.
- Transfection Complex Preparation:



- For each well, dilute 500 ng of the CRISPR plasmid in Opti-MEM I Reduced Serum Medium.
- In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine 3000) in
   Opti-MEM according to the manufacturer's protocol.
- Combine the diluted DNA and lipid reagent, mix gently, and incubate for 10-15 minutes at room temperature.
- Transfection: Add the DNA-lipid complex dropwise to the cells.
- Incubation: Incubate the cells for 48-72 hours before proceeding to selection or analysis.

# Protocol: Lentiviral Transduction for Stable Cas9 Expression

- Lentivirus Production: Co-transfect HEK293T cells with the lentiviral CRISPR plasmid and packaging plasmids (e.g., pVSVg and psPAX2) using a transfection reagent.[11]
- Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection.
- Cell Transduction:
  - Seed target cells to be 50-70% confluent on the day of transduction.
  - Add the lentiviral supernatant to the cells, along with polybrene (final concentration of 8 μg/ml) to enhance transduction efficiency.[13]
  - Incubate for 18-24 hours.
- Medium Change: Replace the virus-containing medium with fresh growth medium.
- Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).

# **Protocol: RNP Electroporation**

• RNP Complex Formation:



- Mix Cas9 protein (e.g., 1.5 μM final concentration) and synthetic sgRNA (e.g., 1.8 μM final concentration) and incubate at room temperature for 10-15 minutes.
- Cell Preparation: Harvest and resuspend cells in an appropriate electroporation buffer at a concentration of 2 x 10<sup>5</sup> cells in 20 μl.[15]
- Electroporation:
  - Mix the cell suspension with the RNP complex.
  - Transfer to an electroporation cuvette and apply an electric pulse using an electroporation system (e.g., Neon Transfection System). Optimal parameters (voltage, pulse width, number of pulses) are cell-type specific and should be optimized.[12][16]
- Cell Recovery: Immediately transfer the electroporated cells to pre-warmed culture medium and incubate for 48-72 hours.

# Phase 3: Selection and Isolation of Edited Cells Antibiotic Selection (for plasmid/lentivirus with resistance marker)

Protocol (Puromycin Selection):

- Determine Optimal Concentration: Perform a kill curve to determine the lowest concentration
  of puromycin that kills 100% of non-transfected cells within 3-7 days. This concentration
  typically ranges from 0.5-10 μg/ml for mammalian cells.[17][18][19][20][21]
- Selection: 48 hours post-transfection/transduction, replace the medium with fresh medium containing the predetermined optimal concentration of puromycin.
- Maintain Selection: Replace the selective medium every 2-3 days until a resistant population of cells emerges.

# **Single-Cell Cloning**

To obtain a clonal population of knockout cells, single cells must be isolated from the enriched pool.



Protocol (Fluorescence-Activated Cell Sorting - FACS):

- Cell Preparation: If using a vector with a fluorescent marker (e.g., GFP), harvest the transfected cells and resuspend them in FACS buffer (e.g., PBS with 2% FBS) at a concentration of 1 x 10<sup>6</sup> cells/ml.[22]
- FACS: Use a flow cytometer to sort single, GFP-positive cells into individual wells of a 96well plate containing conditioned medium.[23][24]
- Clonal Expansion: Culture the single cells for 2-3 weeks, monitoring for colony formation.
   Expand the resulting clones into larger culture vessels.

## Phase 4: Validation of Gene Knockout

Validation is a critical step to confirm the desired genetic modification and its effect on protein expression.

#### **Genomic DNA Extraction and PCR**

#### Protocol:

- Genomic DNA Extraction: From a portion of each expanded clone, extract genomic DNA using a commercial kit (e.g., Monarch Genomic DNA Purification Kit) or a standard phenol-chloroform extraction method.[25][26][27][28][29]
- PCR Amplification: Design PCR primers to amplify a 400-800 bp region surrounding the sgRNA target site. Perform PCR using a high-fidelity polymerase.

# **Mutation Detection Assay (T7 Endonuclease I)**

The T7 Endonuclease I (T7EI) assay is a rapid method to screen for the presence of indels.

#### Protocol:

- Heteroduplex Formation:
  - Take 5 μl of the PCR product.
  - Denature at 95°C for 5 minutes.



- Re-anneal by ramping down the temperature from 95°C to 25°C to allow the formation of heteroduplexes between wild-type and mutated DNA strands.[1][30]
- T7EI Digestion:
  - Incubate the re-annealed PCR product with T7 Endonuclease I at 37°C for 15 minutes.[1]
     [31] The enzyme will cleave at the mismatched sites in the heteroduplexes.
- Gel Electrophoresis: Analyze the digestion products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing.

# **Sanger Sequencing**

Sanger sequencing of the PCR products from T7EI-positive clones is essential to confirm the specific indel mutations.

#### Protocol:

- PCR Product Purification: Purify the PCR products from positive clones.
- Sequencing: Send the purified PCR products for Sanger sequencing using the same primers as for PCR.
- Analysis: Analyze the sequencing chromatograms for the presence of overlapping peaks downstream of the PAM site, which indicates the presence of indels. For a more detailed analysis of the specific mutations, the PCR products can be cloned into a TA vector, and individual clones can be sequenced.

# **Western Blot for Protein Knockout Confirmation**

The final and most crucial validation step is to confirm the absence of the target protein.

#### Protocol:

- Protein Lysate Preparation: Prepare protein lysates from wild-type and potential knockout clones.
- Protein Quantification: Determine the protein concentration of each lysate.



- SDS-PAGE and Transfer: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[32][33]
- · Immunoblotting:
  - Block the membrane to prevent non-specific antibody binding.
  - Incubate with a primary antibody specific to the target protein.
  - Wash and incubate with an appropriate HRP-conjugated secondary antibody.[34]
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
   The absence of a band at the correct molecular weight in the knockout clones, compared to the wild-type control, confirms successful protein knockout.[35][36]

# **Off-Target Analysis**

A critical consideration in all CRISPR experiments is the potential for off-target mutations.

Strategies for Off-Target Analysis:

- Computational Prediction: Utilize sgRNA design tools to predict the most likely off-target sites based on sequence homology.[2][37]
- Targeted Sequencing: Perform PCR and Sanger sequencing on the top predicted off-target sites to check for indels.[38]
- Unbiased, Genome-Wide Methods: For applications requiring high precision, unbiased methods can be employed:
  - GUIDE-seq: Involves the integration of a short double-stranded oligodeoxynucleotide at DSB sites, which are then identified by sequencing.
  - Whole-Genome Sequencing (WGS): Provides the most comprehensive analysis of offtarget effects by sequencing the entire genome of the edited clone.[39][40]

# Conclusion



This application note provides a detailed framework for the successful generation and validation of knockout mammalian cell lines using the CRISPR-Cas9 system. By carefully following these protocols and incorporating appropriate controls, researchers can confidently create valuable tools for studying gene function, modeling diseases, and accelerating drug discovery.

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